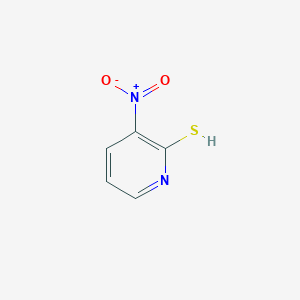

CID 97079

Description

CID 97079 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been extensively studied, making it a subject of interest in fields such as chemistry, biology, and materials science.

Properties

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 97079 involves several steps, each requiring specific conditions to ensure the desired product is obtained. One common synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reaction and improve yield. For example, the reaction might involve heating the precursors in the presence of a palladium catalyst and an organic solvent at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically involves the same basic steps as the laboratory synthesis but on a much larger scale. Industrial production also incorporates advanced techniques such as distillation and crystallization to purify the final product. The use of automated systems and real-time monitoring ensures consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 97079 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur in acidic or basic media and require controlled temperatures.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in anhydrous solvents to prevent unwanted side reactions.

Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups. Common reagents include halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

CID 97079 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methods.

In biology, this compound is used in the development of pharmaceuticals and as a probe for studying biological processes. Its ability to interact with specific biomolecules allows researchers to investigate cellular pathways and identify potential drug targets.

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases. Its unique properties enable it to modulate biological pathways and exhibit potent biological activity.

In industry, this compound is used in the production of advanced materials and as a catalyst in chemical processes. Its versatility and efficiency make it a valuable component in manufacturing high-performance products.

Mechanism of Action

The mechanism of action of CID 97079 involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a crucial role in biological processes. By binding to these targets, this compound can modulate their activity and influence cellular pathways.

The compound’s effects are mediated through various pathways, depending on the specific target. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to a decrease in the production of a particular metabolite. Alternatively, it could activate a receptor, triggering a signaling cascade that results in a physiological response.

Comparison with Similar Compounds

CID 97079 can be compared with other similar compounds to highlight its unique properties. Similar compounds might include those with analogous structures or functional groups that exhibit comparable reactivity and applications.

Similar Compounds: Examples of similar compounds include CID 2244 (aspirin), CID 5161 (salicylsalicylic acid), and CID 3715 (indomethacin). Each of these compounds shares structural similarities with this compound but differs in specific functional groups or molecular arrangements.

Uniqueness: What sets this compound apart is its specific combination of stability, reactivity, and biological activity. These properties make it particularly valuable in applications where other compounds might fall short. Its ability to participate in a wide range of reactions and interact with diverse molecular targets underscores its versatility and potential for innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.